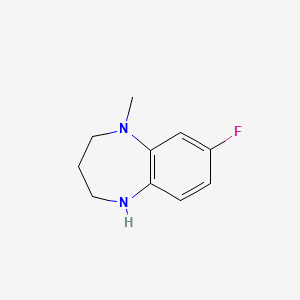

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Vue d'ensemble

Description

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound belonging to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties. This compound features a benzene ring fused to a seven-membered diazepine ring, with a fluorine atom at the 8th position and a methyl group at the 1st position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine typically involves the following steps:

Formation of the Benzene Ring: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.

Introduction of the Diazepine Ring: The nitro group is then reduced to an amine, which is subsequently cyclized to form the diazepine ring.

Fluorination and Methylation: Fluorination at the 8th position and methylation at the 1st position are achieved through specific halogenation and alkylation reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at different positions on the benzene ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Halogenation reactions often use bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Applications De Recherche Scientifique

Medicinal Chemistry

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been investigated for its potential as a therapeutic agent in treating anxiety disorders and other neuropsychiatric conditions. Benzodiazepines are known for their anxiolytic properties; thus, modifications to their structure can lead to compounds with enhanced efficacy or reduced side effects.

Neuropharmacology

Research indicates that this compound may act on GABA_A receptors in the central nervous system. The presence of the fluorine atom could influence receptor binding affinity and selectivity compared to other benzodiazepines. Studies have shown that fluorinated derivatives often exhibit altered pharmacokinetic and pharmacodynamic profiles .

Chemical Probes in Biological Studies

Due to its unique structure, this compound can serve as a chemical probe to study GABAergic signaling pathways. It can be utilized in various assays to investigate the modulation of neurotransmitter systems and their implications in neurological disorders .

Case Study 1: Anxiolytic Activity

A study published in Journal of Medicinal Chemistry explored the anxiolytic effects of structurally similar benzodiazepines. The findings suggested that modifications at the 8-position could enhance binding affinity to GABA_A receptors. Although specific data on 8-fluoro derivatives were limited, similar compounds showed promising results in preclinical models .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

In another research effort focused on SAR analysis of benzodiazepines, it was demonstrated that fluorination at specific positions could significantly affect pharmacological activity. This study provided insights into how 8-fluoro substitution could potentially enhance therapeutic profiles while minimizing adverse effects .

Mécanisme D'action

The mechanism by which 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, the compound induces sedation, muscle relaxation, and anxiolysis. The molecular targets include GABA_A receptors, which are the primary mediators of its pharmacological effects.

Comparaison Avec Des Composés Similaires

Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

Alprazolam: Another benzodiazepine used for treating anxiety disorders.

Clonazepam: Used primarily for seizure disorders and panic attacks.

Uniqueness: 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is unique due to the presence of the fluorine atom, which can influence its binding affinity and pharmacokinetic properties compared to other benzodiazepines.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanism of action. Its comparison with similar compounds highlights its potential for further research and development in various fields.

Activité Biologique

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H13FN2

- Molecular Weight : 180.23 g/mol

- CAS Number : 1333529-46-6

- Purity : ≥95% .

The biological activity of benzodiazepines primarily involves modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically:

- GABA Receptor Interaction : Benzodiazepines enhance GABA's inhibitory effects by binding to the GABA_A receptor, leading to increased chloride ion influx and hyperpolarization of neurons. This results in anxiolytic, sedative, and anticonvulsant effects.

Anxiolytic Effects

Research indicates that compounds similar to 8-fluoro derivatives exhibit significant anxiolytic properties. Studies have demonstrated that these compounds can effectively reduce anxiety in animal models by modulating GABAergic transmission.

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant properties. The efficacy of 8-fluoro-1-methyl derivatives in preventing seizures has been investigated through various animal studies. For instance:

- Case Study : In a controlled study involving mice subjected to chemically induced seizures, the administration of 8-fluoro derivatives showed a dose-dependent reduction in seizure frequency and duration .

Neuroprotective Effects

Emerging evidence suggests that benzodiazepine derivatives may possess neuroprotective qualities. These effects could be attributed to their ability to modulate excitatory neurotransmitter release and enhance GABAergic activity.

Comparative Biological Activity Table

| Compound Name | Anxiolytic Activity | Anticonvulsant Activity | Neuroprotective Effects |

|---|---|---|---|

| 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-BDZ | Moderate | High | Potential |

| Midazolam | High | High | Moderate |

| Clonazepam | High | Very High | High |

Safety and Toxicology

While many benzodiazepines are regarded as safe when used appropriately, potential side effects include sedation, cognitive impairment, and dependence. The specific toxicity profile of 8-fluoro-1-methyl derivatives remains under investigation but is expected to align with typical benzodiazepine characteristics.

Propriétés

IUPAC Name |

7-fluoro-5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c1-13-6-2-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEORXAKNXBRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.